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molecular formula C9H9NO2 B1331193 n-(3-Formylphenyl)acetamide CAS No. 59755-25-8

n-(3-Formylphenyl)acetamide

Cat. No. B1331193
M. Wt: 163.17 g/mol
InChI Key: KBKWZUVMKBNTFP-UHFFFAOYSA-N
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Patent
US07576080B2

Procedure details

A mixture of N-(3-hydroxymethylphenyl)acetamide (165 mg, 1.0 mmol), celite (165 mg), pyridinium chlorochromate (645 mg, 3.0 mmol), N,N-dimethylformamide (1.0 mL) and dichloromethane (25 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered and concentrated in vacuo. The resulting residue was dissolved in dichloromethane (40 mL) and washed with aqueous sodium bicarbonate solution (2×30 mL). The organic layer was concentrated and the product purified by chromatography over silica gel using ethyl acetate/hexanes (1:1) as eluant to give 130 mg (81%) of N-(3-formylphenyl)acetamide as a brown solid. MS [M+H] 164.2, 1H NMR (CDCl3) δ (ppm) 9.96 (s, 1H), 8.22 (b, 1H), 8.03 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.61 (d, J=6.6 Hz, 1H), 7.47 (t, J=7.8 Hz, 1H), 2.22 (s, 1H).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.CN(C)C=O>ClCCl>[CH:2]([C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1)=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
165 mg
Type
reactant
Smiles
OCC=1C=C(C=CC1)NC(C)=O
Name
Quantity
645 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane (40 mL)
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography over silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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